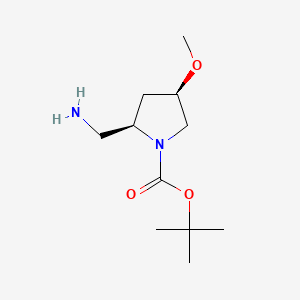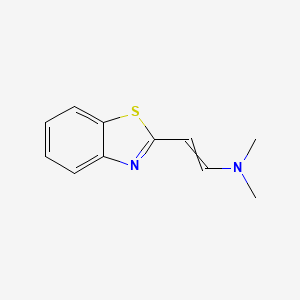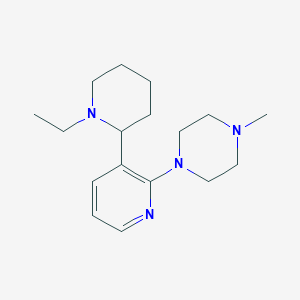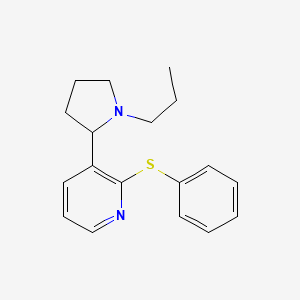
tert-butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a methoxypyrrolidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate typically involves several steps. One common method includes the protection of the amine group, followed by the formation of the pyrrolidine ring and subsequent functionalization. The reaction conditions often involve the use of solvents like methylene chloride or chloroform and catalysts such as palladium. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the methoxypyrrolidine ring may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and interactions.
tert-Butyl (2R,4R)-2-(aminomethyl)-4-ethoxypyrrolidine-1-carboxylate: The ethoxy group provides different steric and electronic properties compared to the methoxy group.
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate: The methyl group changes the hydrophobicity and potential binding interactions.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
WEDVNHOTDTUUJA-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)




![2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)


![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)


